molecular formula C15H21NO2 B1668984 Ciclonicate CAS No. 53449-58-4

Ciclonicate

Cat. No.: B1668984
CAS No.: 53449-58-4
M. Wt: 247.33 g/mol
InChI Key: GQSGZTBDVNUIQS-DGCLKSJQSA-N
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Description

Ciclonicate is a chemical compound known for its vasodilatory properties. It is classified as a nicotinate ester and is used primarily in the treatment of arteriosclerotic peripheral vascular diseases. The compound’s IUPAC name is trans-3,3,5-Trimethylcyclohexyl pyridine-3-carboxylate, and it has a molecular formula of C15H21NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclonicate can be synthesized through the esterification of 3,3,5-trimethylcyclohexanol with nicotinic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ciclonicate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ciclonicate has a wide range of scientific research applications, including:

Mechanism of Action

Ciclonicate exerts its effects primarily through vasodilation, which involves the relaxation of blood vessel walls. This action is mediated by the compound’s interaction with specific molecular targets, including receptors and enzymes involved in the regulation of vascular tone. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the activity of nitric oxide synthase and other key enzymes involved in vasodilation .

Comparison with Similar Compounds

Ciclonicate is unique among nicotinate esters due to its specific structural features and vasodilatory properties. Similar compounds include:

This compound stands out due to its higher potency and longer duration of action compared to these similar compounds .

Properties

CAS No.

53449-58-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

[(1R,5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1

InChI Key

GQSGZTBDVNUIQS-DGCLKSJQSA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CN=CC=C2

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2

Appearance

Solid powder

Key on ui other cas no.

53449-58-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,5,5-trimethylcyclohexylnicotinate
ciclonicate
ciclonicate, (cis)-isomer
cyclonicate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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